2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the pyridine and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine, pyridine, and pyrimidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile.
Pyrimidine derivatives: Various substituted pyrimidines used in medicinal chemistry.
Uniqueness
2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of three different heterocyclic rings, which provides a distinct three-dimensional structure and potential for diverse biological activities .
Biological Activity
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyrimidine core and a pyrrolidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O2 with a molecular weight of 320.3 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine group linked to a pyridine-4-carbonyl moiety, which enhances its binding affinity to various biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related pyrimidine derivatives revealed IC50 values ranging from 15.0 to 26.0 µM against cancer cells, demonstrating their potential as anticancer agents .
Table 1: Cytotoxicity of Pyrimidine Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 15.0 | A431 (Vulvar Carcinoma) |
Compound B | 26.0 | HepG2 (Liver Cancer) |
Compound C | 34.7 | MCF7 (Breast Cancer) |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly in relation to the orexin receptors, which are implicated in sleep regulation and appetite control .
Table 2: Neuropharmacological Effects
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives of pyrimidine and evaluated their anticancer activity against various human cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity and selectivity towards cancer cells .
- Neuropharmacological Evaluation : Another study focused on the neuropharmacological properties of pyrimidine derivatives, observing their effects on orexin receptor binding and subsequent behavioral changes in animal models . These findings suggest potential applications in treating sleep disorders and obesity.
Properties
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-2-7-15-8-3-11)18-9-4-12(10-18)20-14-16-5-1-6-17-14/h1-3,5-8,12H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKWPWQMBGKMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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